molecular formula C19H23NO4S B2484376 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1421529-27-2

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2484376
CAS No.: 1421529-27-2
M. Wt: 361.46
InChI Key: LACNPOMHKCPMGP-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is an organic compound with the CAS Registry Number 1421529-27-2 and a molecular formula of C 19 H 23 NO 4 S . It has a molecular weight of 361.5 g/mol . The structure is characterized by a tetrahydronaphthalene (tetralin) moiety bearing a hydroxy group, linked via a methylene bridge to a 4-methoxy-2-methylbenzenesulfonamide group . As a benzenesulfonamide derivative, this compound belongs to a class of chemicals known for their versatile applications in scientific research and chemical synthesis. Sulfonamide functional groups are pivotal in medicinal chemistry and biochemistry, often serving as key pharmacophores or precursors in developing enzyme inhibitors . Researchers value this specific scaffold for constructing more complex molecules and for probing biological systems. While the precise biological profile and mechanism of action for this specific molecule are areas of ongoing research, compounds with similar structural features, particularly those containing the tetrahydronaphthalene core, are frequently investigated for their potential to interact with enzymatic targets . This makes them valuable tools in early-stage drug discovery and pharmacological studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment, following standard laboratory safety protocols.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-14-11-17(24-2)7-8-18(14)25(22,23)20-13-19(21)10-9-15-5-3-4-6-16(15)12-19/h3-8,11,20-21H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACNPOMHKCPMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. One common approach is the reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, followed by further functionalization to introduce the hydroxyl and sulfonamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, such as temperature and pressure, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound's biological activity makes it useful in studying enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, which can lead to therapeutic effects. The hydroxyl and methoxy groups contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Tetrahydronaphthalene 2-Hydroxy, methylene-linked 4-methoxy-2-methylbenzenesulfonamide -OH, -SO₂NH-, -OCH₃, -CH₃ N/A
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthalene + benzene 4-Methoxyphenyl, naphthalen-1-yl, 4-methylbenzenesulfonamide -SO₂NH-, -OCH₃, -CH₃
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide Naphthalene 3-Methoxybenzenesulfonamide, 4-methoxyphenylsulfonamide -SO₂NH-, -OCH₃
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Benzene 4-Methoxy, 2-nitro, bis-sulfonamide -SO₂NH-, -OCH₃, -NO₂

Key Observations :

  • The 2-hydroxy group on the tetralin ring may improve solubility compared to purely aromatic systems .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) are common in sulfonamide derivatives, influencing electronic properties and binding interactions .

Key Observations :

  • The target compound likely requires multi-step synthesis , including sulfonamide bond formation and tetralin ring functionalization, similar to methods in .

Spectroscopic Data

Compound Class IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Hydrazinecarbothioamides 1243–1258 (C=S), 1663–1682 (C=O) NH: 7.5–8.5 Carbonyl: ~170
1,2,4-Triazoles 1247–1255 (C=S), no C=O Aromatic protons: 6.8–8.2 Aromatic carbons: 115–140
Chiral sulfonamide () -SO₂NH-: ~1150 -OCH₃: 3.8, aromatic: 6.5–7.9 -SO₂NH-: ~140
Bis-sulfonamide () -SO₂-: 1350–1450 -NO₂: 8.1, -OCH₃: 3.9 -SO₂-: ~44 (CH₃)

Key Observations :

  • The absence of a C=O IR peak (~1660 cm⁻¹) in triazoles contrasts with hydrazinecarbothioamides, confirming cyclization.
  • The target compound’s hydroxyl group would show a broad IR peak ~3150–3500 cm⁻¹ and a downfield-shifted proton in ¹H-NMR (~1–5 ppm, depending on hydrogen bonding) .

Key Observations :

  • Sulfonamides with aromatic/heterocyclic motifs (e.g., ) often exhibit anticancer activity.
  • The target compound’s hydrophilic-lipophilic balance may enhance membrane permeability compared to purely aromatic analogs .

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, effects in different biological contexts, and relevant research data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H21NO4S
  • Molecular Weight : 345.42 g/mol

This compound features a tetrahydronaphthalene moiety linked to a sulfonamide group, which is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate pathways related to:

  • Inflammation : By inhibiting pro-inflammatory cytokines.
  • Cell Proliferation : Affecting cancer cell lines by inducing apoptosis.
  • Antioxidant Activity : Reducing oxidative stress markers in cellular models.

Antidiabetic Effects

A study examining the effects of related compounds indicated that derivatives similar to this compound exhibited significant antidiabetic properties. For instance:

GroupDose (mg/kg)Plasma Glucose (mg/dL)Plasma Insulin (μU/ml)
Normal-69±3.1915.62±1.3
Diabetic Control-288±3.286.89±1.0
Diabetic + Compound0.575±2.016.0±1.3

The results demonstrated that treatment with the compound significantly reduced plasma glucose levels and increased insulin secretion compared to diabetic controls .

Antioxidant Properties

Research has highlighted the antioxidant potential of similar compounds, which can mitigate oxidative stress in diabetic models by reducing lipid peroxidation markers such as TBARS (Thiobarbituric Acid Reactive Substances):

GroupTBARS (nmol/ml)
Normal1.6±0.12
Diabetic Control3.9±0.05
Diabetic + Compound1.4±0.02

These findings suggest that the compound may exert protective effects against oxidative damage associated with diabetes .

Case Studies and Research Insights

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases by reducing inflammation and oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a hydroxy-tetrahydronaphthalene derivative and a sulfonamide precursor. Key steps include:

  • Step 1 : Activation of the hydroxy group via tosylation or mesylation to improve leaving-group capacity.
  • Step 2 : Coupling with 4-methoxy-2-methylbenzenesulfonamide under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    • Critical Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yields. For reproducibility, use anhydrous solvents and inert atmospheres .

Q. How can the purity and stereochemical integrity of this compound be validated using analytical techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR should confirm the absence of diastereomeric impurities. Key signals include the hydroxy proton (δ 1.5–2.5 ppm, broad) and sulfonamide NH (δ 5.0–6.0 ppm) .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to achieve baseline separation. Retention time consistency (±0.2 min) indicates purity .
  • Chiral HPLC or CD Spectroscopy : Required if the tetrahydronaphthalene moiety introduces stereocenters. Compare optical rotation ([α]D) with literature values .

Q. What are the common challenges in isolating this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Hydrolysis of the sulfonamide group under acidic/basic conditions.
  • Solution : Neutralize reaction mixtures promptly and avoid prolonged exposure to aqueous phases .
  • Challenge 2 : Co-elution of by-products during purification.
  • Solution : Optimize solvent gradients (e.g., 0.1% formic acid in mobile phase) to enhance resolution .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this sulfonamide, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrase.
  • Kinetic Studies : Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) to determine IC₅₀ values. Compare with structurally related sulfonamides .
  • Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., DHPS) to identify critical residues for sulfonamide binding .

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved?

  • Methodological Answer :

  • Hypothesis 1 : Dynamic stereochemical effects (e.g., atropisomerism in the tetrahydronaphthalene ring).
  • Test : Variable-temperature NMR (VT-NMR) to observe signal splitting/merging .
  • Hypothesis 2 : Solvent-dependent conformational changes.
  • Test : Acquire NMR spectra in deuterated DMSO, CDCl₃, and methanol to compare coupling patterns .

Q. What computational strategies are effective for predicting the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water, pH 7.4) to assess hydrolysis susceptibility of the sulfonamide group.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S and N–S bonds to identify labile sites .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Compare with controls stored at -20°C .
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS .

Q. What structure-activity relationship (SAR) trends are observed when modifying the methoxy or methyl groups on the benzenesulfonamide moiety?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with substituents (e.g., -Cl, -CF₃) at the 4-methoxy position. Test biological activity (e.g., antimicrobial assays) and correlate with Hammett σ values or logP .

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